
2,6-Bis(diphenylphosphino)pyridine hydrobromide
Overview
Description
2,6-Bis(diphenylphosphino)pyridine hydrobromide is a chemical compound with the CAS Number: 2089255-42-3 . It plays an important role in scientific research, especially in the field of coordination chemistry. It features a phosphine functional group on each of the two pyridine rings, making it a versatile ligand for many metal complexes.
Molecular Structure Analysis
The molecular structure of 2,6-Bis(diphenylphosphino)pyridine hydrobromide is represented by the InChI Code: 1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H . The molecular weight is 528.37 .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of the compound is not mentioned in the search results.Scientific Research Applications
Catalysis
This compound serves as a ligand in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is used to form carbon-carbon bonds in organic synthesis .
Photoluminescence
2,6-Bis(diphenylphosphino)pyridine-supported cis- and trans-Pt2Ag2 alkynyl complexes exhibit photoluminescent properties, which could be explored for applications in optoelectronics and sensing .
Organic Synthesis
It is also used as a ligand for various metal-catalyzed reactions including carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation. Additionally, it can be a reagent for the Mitsunobu reaction which is a method used to invert the stereochemistry of alcohols or to replace hydroxyl groups with other nucleophiles .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in metal-catalyzed reactions . It forms complexes with metals and is used to catalyze reactions such as hydrogenation, olefin synthesis, and C-C bond formation .
Pharmacokinetics
37) and storage conditions (ambient temperature under inert gas) suggest that it may have specific pharmacokinetic properties .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By binding to the palladium center, it influences the electronic properties of the center and activates organic molecules. This leads to the catalysis of various reactions, including hydrogenation, olefin synthesis, and C-C bond formation .
properties
IUPAC Name |
(6-diphenylphosphanylpyridin-2-yl)-diphenylphosphane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NP2.BrH/c1-5-14-24(15-6-1)31(25-16-7-2-8-17-25)28-22-13-23-29(30-28)32(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-23H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTHSCCNWHSTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(diphenylphosphino)pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



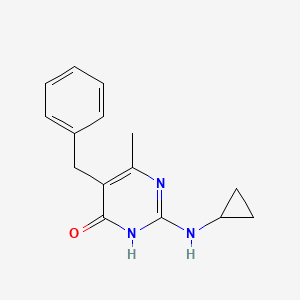
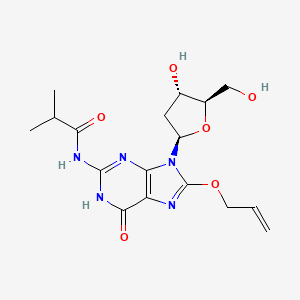
![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B1384579.png)
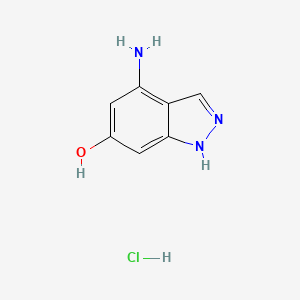


![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)
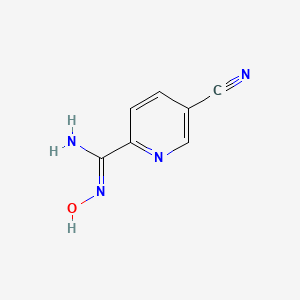
![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)
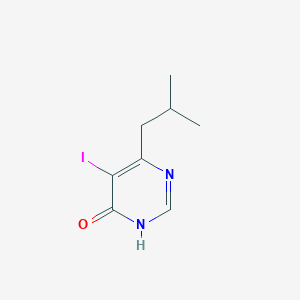


![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)